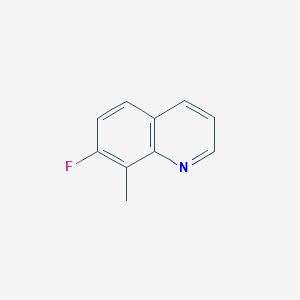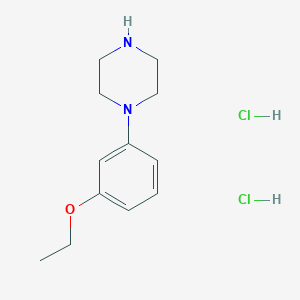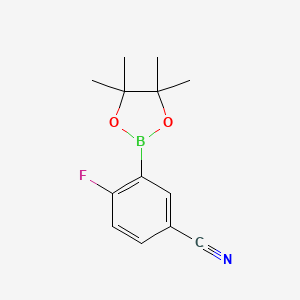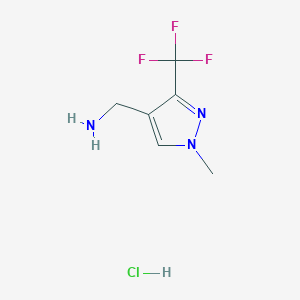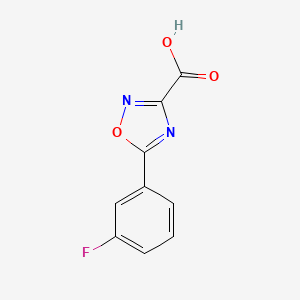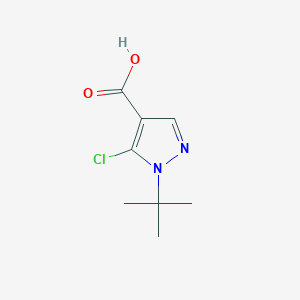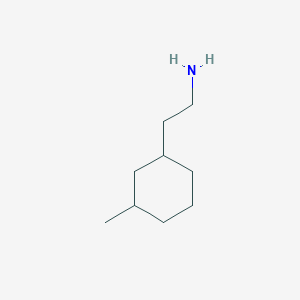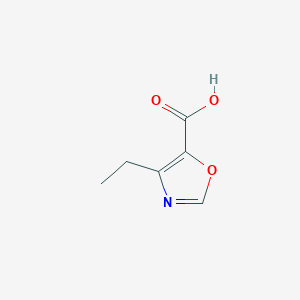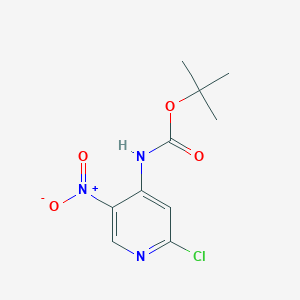![molecular formula C40H64B2O4Si B1442325 5,5-Dioctil-3,7-bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-5H-dibenzo[b,d]silole CAS No. 958293-23-7](/img/structure/B1442325.png)
5,5-Dioctil-3,7-bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-5H-dibenzo[b,d]silole
Descripción general
Descripción
5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole is a useful research compound. Its molecular formula is C40H64B2O4Si and its molecular weight is 658.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fotovoltaica Orgánica (OPV)
Este compuesto se utiliza en la síntesis de materiales poliméricos fotovoltaicos de baja banda prohibida. Estos materiales son cruciales para el desarrollo de dispositivos OPV que convierten la energía solar en energía eléctrica. El papel del compuesto en la estructura molecular contribuye a eficiencias de conversión de energía de aproximadamente el 3% , lo cual es significativo para el rendimiento de las células solares.
Diodos Orgánicos Emisores de Luz (OLED)
En el campo de la tecnología OLED, este compuesto sirve como precursor para la síntesis de semiconductores poliméricos. Estos semiconductores son esenciales para crear la capa emisora en los OLED, que emiten luz en respuesta a una corriente eléctrica. Las propiedades del compuesto ayudan a lograr alta luminancia y pureza de color .
Transistores de Efecto de Campo Orgánicos (OFET)
El compuesto se utiliza en el desarrollo de OFET, que son transistores de película delgada que utilizan un semiconductor orgánico como capa activa. Los OFET son un componente clave en la electrónica flexible, y el compuesto ayuda a mejorar la movilidad de los portadores de carga .
Células Solares Poliméricas
Como componente en las células solares poliméricas, el compuesto contribuye a la capa activa que absorbe la luz y genera portadores de carga. Su estructura molecular ayuda a optimizar el espectro de absorción y las propiedades de transporte de carga, lo que lleva a una mayor eficiencia de las células solares .
Mecanismo De Acción
Target of Action
The primary target of the compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole, also known as 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), is organic semiconducting materials . It is used in the synthesis of low-band gap photovoltaic polymer materials .
Mode of Action
The compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole interacts with its targets by being used as a reactant in the synthesis of conjugated copolymers . It is used in the synthesis of low-band gap photovoltaic polymer materials .
Biochemical Pathways
The compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole affects the synthesis pathway of conjugated copolymers . The downstream effects include the generation of low-band gap photovoltaic polymer materials .
Pharmacokinetics
Its physical properties such as melting point (115-120 °c) and molecular weight (65864 g/mol) can impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole are primarily observed in the field of material science. The compound contributes to the synthesis of low-band gap photovoltaic polymer materials, which can give power conversion efficiencies of approximately 3% .
Action Environment
The action, efficacy, and stability of 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole can be influenced by environmental factors such as temperature, given its melting point of 115-120 °C . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Propiedades
IUPAC Name |
2-[5,5-dioctyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64B2O4Si/c1-11-13-15-17-19-21-27-47(28-22-20-18-16-14-12-2)35-29-31(41-43-37(3,4)38(5,6)44-41)23-25-33(35)34-26-24-32(30-36(34)47)42-45-39(7,8)40(9,10)46-42/h23-26,29-30H,11-22,27-28H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFNQWFMMGWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64B2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728215 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958293-23-7 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


